molecular formula C12H18N2O B373653 N-[4-(tert-butylamino)phenyl]acetamide

N-[4-(tert-butylamino)phenyl]acetamide

Cat. No.: B373653
M. Wt: 206.28g/mol
InChI Key: CWSKZEFSILUNOK-UHFFFAOYSA-N
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Description

N-[4-(tert-butylamino)phenyl]acetamide is an acetamide derivative characterized by a phenyl ring substituted at the para position with a tert-butylamino group (-NH-C(CH₃)₃) and an acetamide moiety (-NHCOCH₃).

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28g/mol

IUPAC Name

N-[4-(tert-butylamino)phenyl]acetamide

InChI

InChI=1S/C12H18N2O/c1-9(15)13-10-5-7-11(8-6-10)14-12(2,3)4/h5-8,14H,1-4H3,(H,13,15)

InChI Key

CWSKZEFSILUNOK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(C)(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Below is a detailed comparison of N-[4-(tert-butylamino)phenyl]acetamide with structurally related compounds, focusing on substituent effects, molecular properties, and pharmacological activities.

Structural and Molecular Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Structural Features
This compound 4-tert-butylamino 219.3 (calculated) Bulky tert-butylamino group
N-(4-(Tert-pentyl)phenyl)acetamide 4-tert-pentyl 205.3 Larger alkyl substituent (tert-pentyl)
Compound 35 (N-phenylacetamide sulfonamide) 4-[(4-methylpiperazinyl)sulfonyl] - Sulfonamide and piperazinyl groups
Compound 6 (Acetamidochalcone) 4-[(4-nitrophenyl)prop-2-enoyl] - Chalcone backbone with nitro group
N-(3-chloro-4-hydroxyphenyl)acetamide 3-chloro, 4-hydroxy - Halogen and hydroxyl substituents

Key Observations :

  • Steric Effects: The tert-butylamino group in the target compound introduces greater steric hindrance compared to smaller substituents like chloro or hydroxy groups . This may reduce binding affinity to certain targets but enhance selectivity.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro in Compound 6 ) enhance antinociceptive potency, while electron-donating groups (e.g., tert-butylamino) may alter receptor interactions.

Pharmacological Activities

Table: Comparative Pharmacological Profiles
Compound Name Activity Efficacy (vs. Standards) Mechanism/Target Source
This compound Not explicitly reported - Inferred sodium channel modulation -
Compound 35 Analgesic Comparable to paracetamol Unknown; sulfonamide moiety critical
Compound 6 (Acetamidochalcone) Antinociceptive 32–34× more potent than ASA/APAP Capsaicin receptor/TRPV1 inhibition
Compound H (Triazine derivative) Sodium channel inhibition Effective in inflammatory pain Tetrodotoxin-sensitive NaV channels
N-(4-aminophenyl)acetamide Oxidation base (dye intermediate) - Non-pharmacological

Key Findings :

  • Analgesic Activity : Compound 35 (sulfonamide derivative) showed efficacy comparable to paracetamol, suggesting sulfonamide groups enhance analgesic properties .
  • Potency: The chalcone derivative (Compound 6) demonstrated superior antinociceptive activity, likely due to its conjugated system and nitro group enhancing target interaction .
  • Sodium Channel Modulation: Triazine-based acetamides (e.g., Compound H) inhibit sodium channels, a mechanism distinct from the tert-butylamino analog’s inferred activity .

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